molecular formula C15H13ClO2 B1609007 2-Chloro-4'-ethoxybenzophenone CAS No. 525561-43-7

2-Chloro-4'-ethoxybenzophenone

Cat. No.: B1609007
CAS No.: 525561-43-7
M. Wt: 260.71 g/mol
InChI Key: QCHLFZYUTATZMU-UHFFFAOYSA-N
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Description

2-Chloro-4’-ethoxybenzophenone is an organic compound with the molecular formula C15H13ClO2 It is a derivative of benzophenone, where the benzene ring is substituted with a chlorine atom at the 2-position and an ethoxy group at the 4’-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4’-ethoxybenzophenone typically involves a Friedel-Crafts acylation reaction. One common method includes the reaction of 2-chlorobenzoyl chloride with phenetole (4-ethoxytoluene) in the presence of a Lewis acid catalyst such as aluminum trichloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: For industrial-scale production, the process involves the following steps:

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4’-ethoxybenzophenone undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or alkoxides.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Oxidation: The ethoxy group can be oxidized to form a carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents like sodium methoxide or ammonia in methanol.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Nucleophilic substitution: Formation of substituted benzophenones.

    Reduction: Formation of 2-chloro-4’-ethoxybenzyl alcohol.

    Oxidation: Formation of 2-chloro-4’-ethoxybenzoic acid.

Scientific Research Applications

2-Chloro-4’-ethoxybenzophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4’-ethoxybenzophenone involves its interaction with various molecular targets:

Comparison with Similar Compounds

Uniqueness: 2-Chloro-4’-ethoxybenzophenone is unique due to its specific substitution pattern, which imparts distinct photophysical and chemical properties

Properties

IUPAC Name

(2-chlorophenyl)-(4-ethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c1-2-18-12-9-7-11(8-10-12)15(17)13-5-3-4-6-14(13)16/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHLFZYUTATZMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20393623
Record name 2-CHLORO-4'-ETHOXYBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

525561-43-7
Record name 2-CHLORO-4'-ETHOXYBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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